molecular formula C9H16GeO B14494213 2-Propynal, 3-(triethylgermyl)- CAS No. 63247-76-7

2-Propynal, 3-(triethylgermyl)-

Cat. No.: B14494213
CAS No.: 63247-76-7
M. Wt: 212.85 g/mol
InChI Key: LMYKQHYETLICSQ-UHFFFAOYSA-N
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Description

2-Propynal, 3-(triethylgermyl)- is an organogermanium compound with the molecular formula C9H16GeO It is a derivative of propynal, where the hydrogen atom at the third position is replaced by a triethylgermyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propynal, 3-(triethylgermyl)- typically involves the reaction of propynal with triethylgermanium chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for 2-Propynal, 3-(triethylgermyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propynal, 3-(triethylgermyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The triethylgermyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction could produce germanium-containing alcohols.

Scientific Research Applications

2-Propynal, 3-(triethylgermyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Propynal, 3-(triethylgermyl)- involves its interaction with molecular targets, such as enzymes and receptors. The triethylgermyl group can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Propynal: The parent compound without the triethylgermyl group.

    Triethylgermanium chloride: A precursor used in the synthesis of 2-Propynal, 3-(triethylgermyl)-.

    Other organogermanium compounds: Such as triphenylgermanium chloride and tetraethylgermanium.

Uniqueness

2-Propynal, 3-(triethylgermyl)- is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

63247-76-7

Molecular Formula

C9H16GeO

Molecular Weight

212.85 g/mol

IUPAC Name

3-triethylgermylprop-2-ynal

InChI

InChI=1S/C9H16GeO/c1-4-10(5-2,6-3)8-7-9-11/h9H,4-6H2,1-3H3

InChI Key

LMYKQHYETLICSQ-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C#CC=O

Origin of Product

United States

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